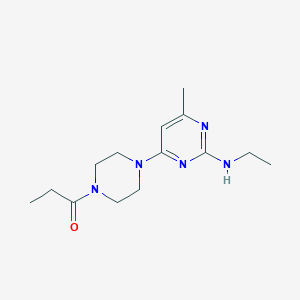

![molecular formula C19H23N3O2 B5556350 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)

1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" is a synthetic compound characterized by its complex molecular structure. It is of interest in various fields of chemical research for its unique chemical and physical properties. However, specific studies directly addressing this compound are scarce, leading to a focus on closely related chemical structures and derivatives to infer potential characteristics and applications.

Synthesis Analysis

While there is no direct synthesis route provided for "1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" in the searched documents, related research indicates that the synthesis of complex piperazine derivatives involves multi-step organic reactions including condensation, cyclization, and nucleophilic substitution. For instance, the synthesis of similar piperazine derivatives has been achieved through cyclo condensation using catalysts in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives often involves detailed spectral characterization, including IR, NMR, and mass spectrometry, to elucidate the arrangement of atoms and functional groups. The structure of related compounds, such as "4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one," has been determined through crystallography, demonstrating complex interactions and conformations within the crystalline state (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Piperazine compounds participate in various chemical reactions, showing versatility in chemical synthesis. They can undergo nucleophilic substitution reactions, forming new bonds and introducing different functional groups to modify the chemical structure and properties of the original compound. The synthesis and reactions of piperazine derivatives demonstrate their reactivity and potential for producing a wide range of chemical entities (Wang et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The physical properties can be influenced by the molecular structure and the presence of various functional groups, affecting the compound's utility in research and industrial applications. Analysis of related compounds suggests that variations in molecular structure can significantly impact their physical characteristics (Khedhiri et al., 2016).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as acidity, basicity, reactivity with other chemical entities, and stability, are determined by the functional groups attached to the piperazine core. These properties are critical for the compound's application in chemical syntheses, pharmaceuticals, and materials science. The analysis of similar compounds provides insights into their reactivity patterns, stability under various conditions, and potential for chemical modifications (Lecanu et al., 2010).

Scientific Research Applications

Synthesis and Biological Screening

A study by Ostrowska et al. (2016) involved the synthesis of a series of coumarins, including compounds related to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. These compounds were evaluated for their antibacterial and antifungal activities, showing significant activity against various bacterial and fungal strains. This research demonstrates the potential of such compounds in developing new antibacterial and antifungal agents (Ostrowska et al., 2016).

Macroporous Polymer-Supported Supernucleophilic Reagent

Huang et al. (2000) described the synthesis of N,N'-Bis(4-pyridinyl)piperazine and its use as a reactive group linked onto a macroporous polymeric carrier, producing a polymer-bound catalyst. This research illustrates the compound's utility in creating novel catalysts for various chemical reactions (Huang et al., 2000).

Antitumor Activity

A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, including derivatives similar to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. These compounds exhibited significant antibacterial efficacies and potent biofilm inhibition activities, suggesting their potential in developing new antimicrobial and antitumor agents (Mekky & Sanad, 2020).

Neuroprotective Agent

Lecanu et al. (2010) reported the synthesis and biological evaluation of a compound similar to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, demonstrating its potential as a multi-target therapeutic neuroprotective agent. This research is particularly relevant in the context of treatments for neurodegenerative diseases like Alzheimer's (Lecanu et al., 2010).

Antibacterial Activities

Shroff et al. (2022) explored the preparation and preliminary antimicrobial assessment of N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives, indicating the role of piperazine derivatives, including those related to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, in enhancing antimicrobial activities against drug-resistant pathogenic bacterial strains (Shroff et al., 2022).

properties

IUPAC Name |

2-(2,5-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-15-6-7-16(2)17(13-15)24-14-19(23)22-11-9-21(10-12-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVJOTDXGVNOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

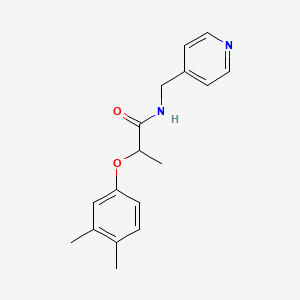

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

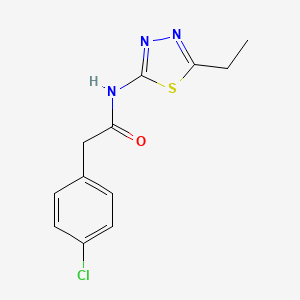

![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)

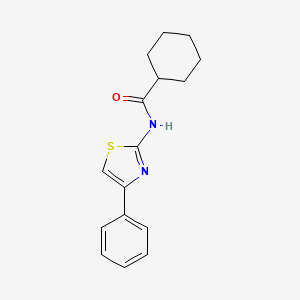

![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)

![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)

![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)